molecular formula C11H20N2O3 B7927887 [(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

[(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7927887
M. Wt: 228.29 g/mol
InChI Key: YEHHGGRLEFPPJU-UHFFFAOYSA-N
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Description

[(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is an organic compound with a complex structure that includes both amide and amino acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Cyclohexylamine Derivatization: The starting material, cyclohexylamine, is first acetylated using acetic anhydride to form N-acetyl-cyclohexylamine.

    Methylation: The acetylated product is then subjected to a methylation reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methyl-amino group.

    Amino Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and acetic acid groups can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of various substituted amides and amino acids.

Scientific Research Applications

Chemistry

In organic synthesis, [(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of amide and amino acid derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials.

Mechanism of Action

The mechanism by which [(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid exerts its effects depends on its interaction with molecular targets. The compound’s amide and amino acid groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-cyclohexylamine: Similar structure but lacks the amino acid functionality.

    Cyclohexylglycine: Contains the amino acid moiety but lacks the acetyl group.

    N-Methyl-cyclohexylamine: Similar amine structure but without the acetyl and amino acid groups.

Uniqueness

[(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

2-[(2-acetamidocyclohexyl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-3-4-6-10(9)13(2)7-11(15)16/h9-10H,3-7H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHHGGRLEFPPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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